molecular formula C14H18N2O B7904260 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B7904260
M. Wt: 230.31 g/mol
InChI Key: HQXCWUWCXHNQKU-UHFFFAOYSA-N
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Patent
US07173133B2

Procedure details

To a solution of ethyl isonipecotate (20 g, 127 mmol) in dioxane:water (1:1, 120 mL) was added triethylamine (12.87 g, 127 mmol) at 0° C. followed by di-tert-butyl dicarbonate (35.2 g, 161 mmol) and the resulting mixture maintained at this temperature for 2 h. The product was then extracted with ethyl acetate (3×100 mL) and the combined organic extracts washed with HCl (1 N, 100 mL), brine (100 mL), dried over sodium sulfate, filtered and evaporated. Purification by Kugelrohr distillation afforded the title compound (29.0 g, 89%) as a colourless liquid, bp 140° C. at 0.13 mbar. MS: m/e=275.2 (M+NH4).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
12.87 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
35.2 g
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:11][CH2:10][CH:4]([C:5](OCC)=O)[CH2:3][CH2:2]1.C([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])C.C(OC(OC(C)(C)C)=O)(O[C:22](C)(C)[CH3:23])=O.[O:34]1[CH2:39][CH2:38]OCC1.O>>[C:4]1([CH:10]2[C:38]3([CH2:16][CH2:15][NH:14][CH2:17][CH2:18]3)[C:39](=[O:34])[NH:1][CH2:11]2)[CH:3]=[CH:2][CH:23]=[CH:22][CH:5]=1 |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1CCC(C(=O)OCC)CC1
Name
Quantity
12.87 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
35.2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture maintained at this temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined organic extracts washed with HCl (1 N, 100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification
DISTILLATION
Type
DISTILLATION
Details
by Kugelrohr distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNC(C12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.